2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that features a fused triazole and triazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyaniline with cyanogen bromide to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolo-triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- 2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- 2-(4-Methylphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Uniqueness
2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.
Properties
Molecular Formula |
C11H10N6O |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C11H10N6O/c1-18-8-4-2-7(3-5-8)9-15-11-14-6-13-10(12)17(11)16-9/h2-6H,1H3,(H2,12,13,14,15,16) |
InChI Key |
OVPXLWADBROZKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NC=NC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.